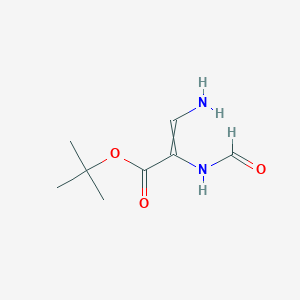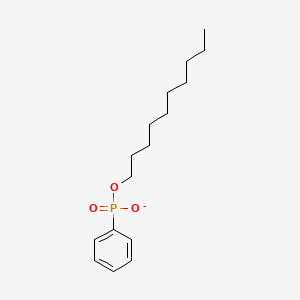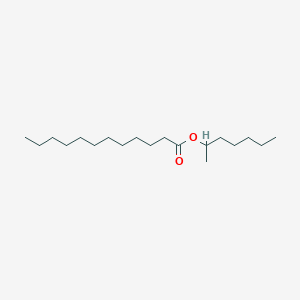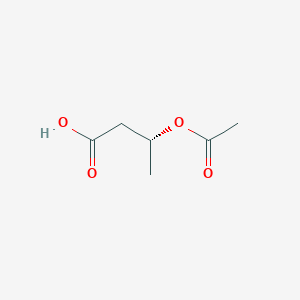
(3R)-3-(Acetyloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-3-Acetoxybutyric acid is an organic compound with the molecular formula C6H10O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-(-)-3-Acetoxybutyric acid can be synthesized through several methods. One common approach involves the esterification of ®-(-)-3-hydroxybutyric acid with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically proceeds as follows: [ \text{®-(-)-3-Hydroxybutyric acid} + \text{Acetic anhydride} \rightarrow \text{®-(-)-3-Acetoxybutyric acid} + \text{Acetic acid} ]
Industrial Production Methods: Industrial production of ®-(-)-3-acetoxybutyric acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity.
Análisis De Reacciones Químicas
Types of Reactions: ®-(-)-3-Acetoxybutyric acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-(-)-3-hydroxybutyric acid and acetic acid.
Oxidation: The compound can be oxidized to produce acetoacetic acid.
Reduction: Reduction of the ester group can lead to the formation of ®-(-)-3-hydroxybutyric acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Hydrolysis: ®-(-)-3-Hydroxybutyric acid and acetic acid.
Oxidation: Acetoacetic acid.
Reduction: ®-(-)-3-Hydroxybutyric acid.
Aplicaciones Científicas De Investigación
®-(-)-3-Acetoxybutyric acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the context of ketone body metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of ®-(-)-3-acetoxybutyric acid involves its conversion to ®-(-)-3-hydroxybutyric acid in the body. This conversion is catalyzed by esterases. The resulting ®-(-)-3-hydroxybutyric acid can then enter metabolic pathways, such as the citric acid cycle, where it serves as an energy source. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
(S)-(+)-3-Acetoxybutyric acid: The enantiomer of ®-(-)-3-acetoxybutyric acid, with similar chemical properties but different biological activity.
®-(-)-3-Hydroxybutyric acid: The hydrolysis product of ®-(-)-3-acetoxybutyric acid, involved in similar metabolic pathways.
Acetoacetic acid: An oxidation product, also a key intermediate in ketone body metabolism.
Uniqueness: ®-(-)-3-Acetoxybutyric acid is unique due to its chiral nature and its role as a precursor to ®-(-)-3-hydroxybutyric acid. Its specific stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions.
Propiedades
Número CAS |
52020-45-8 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(3R)-3-acetyloxybutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
RVBYGWWJLVDBHM-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)OC(=O)C |
SMILES canónico |
CC(CC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
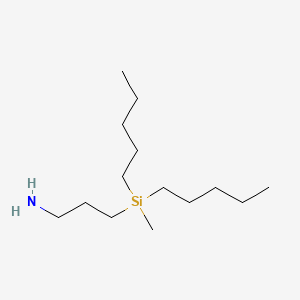
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
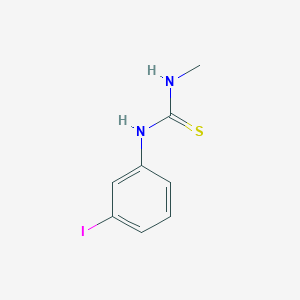
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
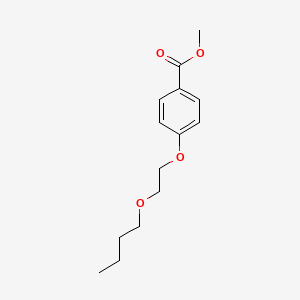
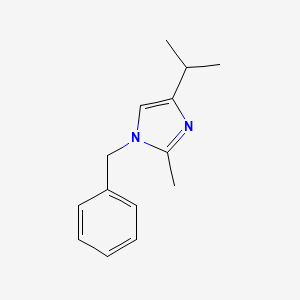
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
